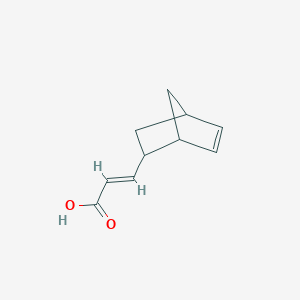
Norborn-5-en-2-ylacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norborn-5-en-2-ylacrylic acid is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol. This compound is characterized by a norbornene ring structure fused with an acrylic acid moiety, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Norborn-5-en-2-ylacrylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with acrylic acid under controlled conditions to form the norbornene structure. This reaction is followed by various purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
Substitution: The compound can participate in substitution reactions, particularly electrophilic substitution, due to the presence of the double bond in the norbornene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated norbornene derivatives.
Wissenschaftliche Forschungsanwendungen
Norborn-5-en-2-ylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring structures.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Norborn-5-en-2-ylacrylic acid involves its interaction with various molecular targets. The acrylic acid moiety can participate in Michael addition reactions, while the norbornene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Norbornene: Shares the norbornene ring structure but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the norbornene ring.
Norborn-5-en-2-ylacetic Acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness: Norborn-5-en-2-ylacrylic acid is unique due to the combination of the norbornene ring and acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
15222-64-7 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(E)-3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2,(H,11,12)/b4-3+/t7-,8+,9?/m1/s1 |
InChI-Schlüssel |
PSQVRPSVCYLDTE-XSXCAFCXSA-N |
SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
Isomerische SMILES |
C1[C@@H]2CC([C@H]1C=C2)/C=C/C(=O)O |
Kanonische SMILES |
C1C2CC(C1C=C2)C=CC(=O)O |
Key on ui other cas no. |
15222-64-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















